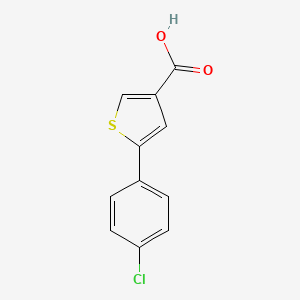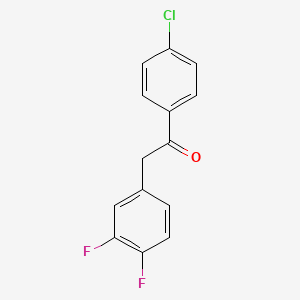
1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone, also known as 4-Chloro-2-(3,4-difluorophenyl)ethanone, is a compound that has been studied for its potential use in a variety of scientific applications. It is a white crystalline solid that has a melting point of 166-168°C and a boiling point of 214-216°C. This compound has been used in organic synthesis, as a reagent in organic chemistry, and as an intermediate in the synthesis of pharmaceuticals. It has also been studied for its potential use in the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
Enzymatic Process Development for Chiral Intermediates
The development of enzymatic processes has shown significant advancements in synthesizing chiral intermediates. A practical example involves the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol via ketoreductase (KRED) for producing Ticagrelor, an acute coronary syndrome treatment. This process exhibits high conversion rates and enantiomeric excess, highlighting its potential for industrial applications due to its environmental friendliness and high productivity (Xiang Guo et al., 2017).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds from 1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone derivatives has been explored for its vast applications in pharmaceuticals. By condensing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, various isoflavones and N,O- and N,N-heterocycles have been developed, demonstrating the versatility of this compound in producing pharmacologically relevant structures (V. Moskvina et al., 2015).
Crystal Structure Analysis for Drug Synthesis
The crystal structure of derivatives like (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provides valuable insights into molecular configurations essential for drug synthesis. Understanding these structures helps in designing and synthesizing more effective pharmaceutical agents by elucidating the physical and chemical properties required for drug activity (Jian-Qiang Zheng et al., 2014).
Antimicrobial Activity Exploration
Research into the antimicrobial properties of compounds derived from 1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone has shown promising results. Studies have synthesized and evaluated compounds for their effectiveness against various bacteria, indicating the potential for developing new antimicrobial agents (Atul K. Wanjari, 2020).
Molecular Docking for Drug Development
Molecular docking studies involving derivatives of 1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone have contributed to understanding potential drug interactions at the molecular level. These studies help predict the binding affinities and activity of compounds against specific proteins or enzymes, facilitating the design of more targeted and effective therapeutic agents (S. ShanaParveen et al., 2016).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(3,4-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O/c15-11-4-2-10(3-5-11)14(18)8-9-1-6-12(16)13(17)7-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDLJGIAICXXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC(=C(C=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(3,4-difluorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



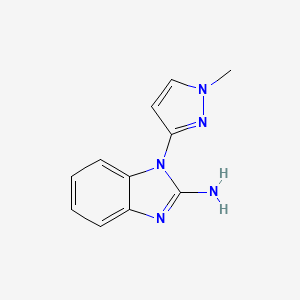
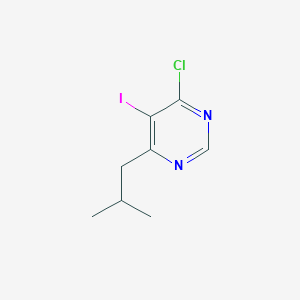
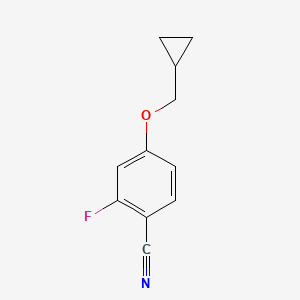
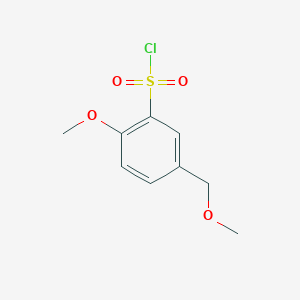
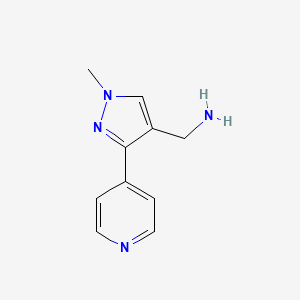
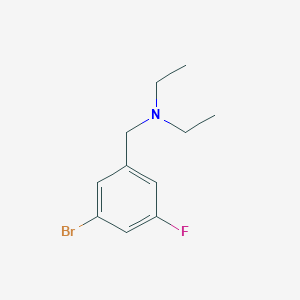
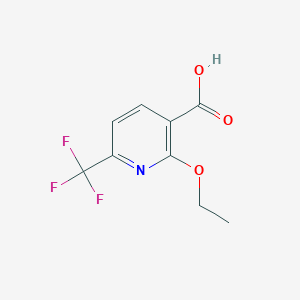
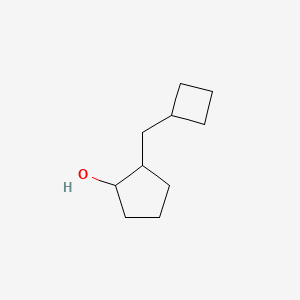
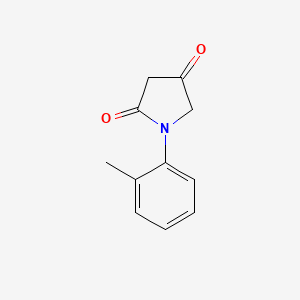
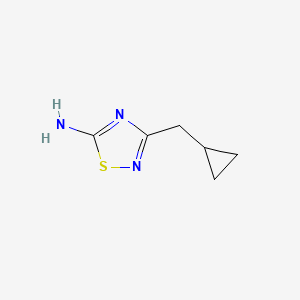
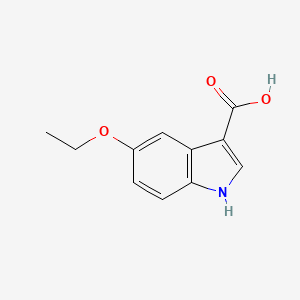
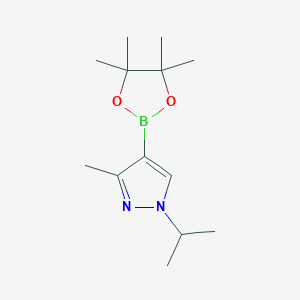
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)
